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Compound of Interest

Compound Name: Acetonitrile-d3

Cat. No.: B032919 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Acetonitrile-d3 (CD₃CN), also known as deuterated acetonitrile or trideuteroacetonitrile, is a

deuterated isotopologue of acetonitrile widely employed as a solvent in nuclear magnetic

resonance (NMR) spectroscopy and other analytical techniques. Its unique properties make it

an invaluable tool for the structural elucidation and quantification of a broad range of chemical

compounds. This guide provides a comprehensive overview of the chemical and physical

properties of Acetonitrile-d3, along with detailed experimental protocols for its application in

key analytical methodologies.

Core Chemical and Physical Properties
Acetonitrile-d3 is a colorless, volatile, and polar aprotic solvent. Its physical and chemical

properties are summarized in the tables below.

General and Physical Properties of Acetonitrile-d3
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Property Value Reference(s)

Chemical Formula CD₃CN [1][2]

Molecular Weight 44.07 g/mol [1]

CAS Number 2206-26-0 [1]

EC Number 218-616-5 [1]

Appearance Colorless liquid [3]

Density 0.844 g/mL at 25 °C [1]

Melting Point -46 °C [1]

Boiling Point 80.7 °C [1]

Refractive Index (n20/D) 1.341 [1]

Vapor Pressure 97 hPa at 20 °C [4]

Flash Point 2.00 °C (closed cup) [1]

Explosion Limits 3.0 - 16 % (v/v) [4]

Autoignition Temperature 525 °C [4]

NMR Specific Properties of Acetonitrile-d3
Property Value Reference(s)

Isotopic Purity ≥99.8 atom % D [1]

¹H NMR Chemical Shift Quintet at ~1.94 ppm [2]

¹³C NMR Chemical Shift
Septet at ~1.39 ppm and a

singlet at ~118.26 ppm
[2]

Water Content ≤0.0200% [1]
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Acetonitrile-d3 is a versatile solvent utilized in a variety of advanced analytical techniques.

Below are detailed methodologies for its application in NMR spectroscopy, quantitative NMR

(qNMR), High-Performance Liquid Chromatography-Solid Phase Extraction-NMR (HPLC-SPE-

NMR), and mass spectrometry.

¹H NMR Spectroscopy of Organic Compounds
Acetonitrile-d3 is an excellent solvent for acquiring ¹H NMR spectra of a wide range of organic

molecules, particularly polar compounds.

Methodology:

Sample Preparation:

Accurately weigh 1-10 mg of the purified organic compound into a clean, dry vial.

Add approximately 0.6-0.7 mL of Acetonitrile-d3 to the vial.

Gently vortex or sonicate the mixture until the sample is completely dissolved.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube. The final solution height in the tube should be approximately

4-5 cm.

Cap the NMR tube securely.

Instrumental Parameters (for a 400 MHz Spectrometer):

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

Acquisition Time (AQ): 2-4 seconds.

Relaxation Delay (D1): 1-5 seconds (a longer delay may be necessary for quantitative

measurements).

Number of Scans (NS): 8-16 scans for a moderately concentrated sample. More scans

may be required for dilute samples.
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Spectral Width (SW): Typically -2 to 12 ppm.

Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum manually to obtain a flat baseline.

Calibrate the chemical shift scale by setting the residual Acetonitrile-d3 peak to 1.94

ppm.

Integrate the signals of interest.

Analyze the chemical shifts, coupling constants, and integration values to elucidate the

structure of the compound.[5]

Sample Preparation Data Acquisition Data Processing & Analysis

Weigh Sample (1-10 mg) Dissolve in Acetonitrile-d3 (0.6-0.7 mL) Filter into NMR Tube Acquire FID (¹H NMR) Fourier Transform Phase Correction Calibrate Spectrum Integrate Signals Structural Elucidation

Click to download full resolution via product page

Figure 1: General workflow for ¹H NMR spectroscopy using Acetonitrile-d3.

Quantitative NMR (qNMR) for Purity Assessment
qNMR is a powerful technique for determining the purity of a substance without the need for a

specific reference standard of the analyte.[4][6] An internal standard of known purity is used for

quantification.

Methodology:

Sample and Standard Preparation:
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Select a suitable internal standard that is stable, non-volatile, has a simple NMR spectrum

with at least one signal that does not overlap with the analyte signals, and is accurately

weighed. Maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene are common choices.

Accurately weigh approximately 10-20 mg of the analyte and 5-10 mg of the internal

standard into the same vial using a microbalance. Record the weights precisely.

Add approximately 0.7 mL of Acetonitrile-d3 to the vial.

Ensure complete dissolution by vortexing or sonicating.

Transfer the solution to a 5 mm NMR tube as described in the ¹H NMR protocol.

Instrumental Parameters (for a 600 MHz Spectrometer):

Pulse Program: A single-pulse experiment with a 90° pulse.

Relaxation Delay (D1): Crucial for accurate quantification. Set to at least 5 times the

longest T₁ relaxation time of both the analyte and the internal standard signals being used

for quantification (typically 30-60 seconds).

Number of Scans (NS): Sufficient to achieve a high signal-to-noise ratio (>250:1 for the

signals of interest).[6]

Acquisition Time (AQ): At least 3 seconds.

Dummy Scans (DS): 4 or more to ensure the system reaches steady state.

Data Processing and Calculation:

Process the spectrum as for a standard ¹H NMR experiment, paying close attention to

achieving a flat baseline across the entire spectrum.

Carefully integrate a well-resolved, non-overlapping signal for both the analyte and the

internal standard.

Calculate the purity of the analyte using the following formula:[6]
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Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std /

m_analyte) * P_std

Where:

I = Integral value

N = Number of protons giving rise to the signal

MW = Molecular weight

m = mass

P = Purity of the standard
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Figure 2: Workflow for quantitative NMR (qNMR) using an internal standard.
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HPLC-SPE-NMR for Natural Product Analysis
This hyphenated technique is powerful for the rapid identification of components in complex

mixtures like plant extracts.[7][8] Acetonitrile-d3 is often used as the elution solvent from the

SPE cartridge into the NMR flow probe.

Methodology:

HPLC Separation:

Prepare an extract of the natural product (e.g., plant material).

Inject the extract onto a suitable HPLC column (e.g., C18 reversed-phase).

Develop a gradient elution method using, for example, water and non-deuterated

acetonitrile to achieve good separation of the components.

SPE Trapping:

As the separated components elute from the HPLC column, they are directed to an SPE

cartridge (e.g., a polymeric phase like GP).[7]

The eluate is often diluted post-column with water to promote trapping of the analytes onto

the SPE cartridge.[7]

The targeted chromatographic peaks are trapped on individual SPE cartridges. This can

be done for multiple peaks in a single chromatographic run.

Elution to NMR:

After trapping, the SPE cartridge is washed to remove the HPLC mobile phase.

The trapped analyte is then eluted from the cartridge with a small volume (typically < 1

mL) of Acetonitrile-d3 directly into the NMR flow probe.[8]

NMR Data Acquisition:
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Acquire ¹H NMR and 2D NMR (e.g., COSY, HSQC, HMBC) spectra of the isolated

component.

The concentration of the analyte in the NMR probe allows for the acquisition of high-

quality 2D spectra, which are crucial for structure elucidation.

HPLC Separation SPE Trapping NMR Analysis

Inject Plant Extract Separate Components Trap Eluted Peaks on Cartridge Elute with Acetonitrile-d3 to NMR Acquire 1D and 2D NMR Spectra Structure Elucidation

Click to download full resolution via product page

Figure 3: Workflow for HPLC-SPE-NMR analysis of natural products.

Chemical Ionization Mass Spectrometry of Lipids
Acetonitrile can be used as a reagent gas in chemical ionization (CI) mass spectrometry for the

analysis of certain classes of molecules, such as fatty acid methyl esters (FAMEs).[9] While this

protocol describes the general principle, the use of deuterated acetonitrile in this context is less

common but could be employed for mechanistic studies.

Methodology:

Sample Preparation:

Prepare a solution of the lipid sample (e.g., FAMEs) in a suitable volatile solvent.

For GC-MS analysis, the sample is vaporized before entering the ion source. For direct

infusion, the sample is introduced directly into the mass spectrometer.

Mass Spectrometry Parameters:

Ionization Mode: Chemical Ionization (CI).

Reagent Gas: Acetonitrile (introduced into the ion source).
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The acetonitrile is ionized by electron impact, and the resulting reagent ions react with the

analyte molecules to produce pseudomolecular ions, often through adduct formation.[9]

Mass Analyzer: Quadrupole, ion trap, or time-of-flight.

Acquire the mass spectrum of the sample.

Data Analysis:

Analyze the resulting mass spectrum to determine the molecular weight of the analyte and

to study its fragmentation patterns upon collision-induced dissociation (CID) for structural

information.[9]

Safety and Handling
Acetonitrile-d3 is a flammable liquid and is harmful if swallowed, inhaled, or in contact with

skin.[10][11] It can cause serious eye irritation.[10]

Handling Procedures:

Always handle Acetonitrile-d3 in a well-ventilated area, preferably within a chemical fume

hood.[12]

Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat,

and chemical safety goggles.[12]

Keep the container tightly closed when not in use.[10]

Store in a cool, dry place away from sources of ignition.[10]

Ground and bond containers and receiving equipment to prevent static discharge.[11]

Disposal:

Dispose of Acetonitrile-d3 and any contaminated materials as hazardous waste in

accordance with local, state, and federal regulations.[12] Do not dispose of it down the drain.

[3]
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Figure 4: Safety and handling guidelines for Acetonitrile-d3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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